Cas no 2679940-59-9 (rac-benzyl (3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carboxylate)

Technical Introduction: rac-Benzyl (3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative featuring a cyclopentyl substituent and a hydroxyl group at the 3- and 4-positions, respectively. The benzyl carbamate moiety enhances its stability and utility as an intermediate in synthetic chemistry. Its stereochemistry (3R,4R) makes it valuable for asymmetric synthesis and pharmaceutical applications, particularly in the development of bioactive compounds. The hydroxyl group offers a versatile handle for further functionalization, while the cyclopentyl ring contributes to lipophilicity, influencing binding affinity in drug design. This compound is commonly employed in medicinal chemistry research for its structural diversity and potential as a building block in complex molecule synthesis.
rac-benzyl (3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carboxylate structure
2679940-59-9 structure
Product Name:rac-benzyl (3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carboxylate
CAS No:2679940-59-9
MF:C18H25NO3
MW:303.396005392075
CID:5631093
PubChem ID:165922758
Update Time:2025-06-24

rac-benzyl (3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2679940-59-9
    • rac-benzyl (3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carboxylate
    • EN300-28291008
    • Inchi: 1S/C18H25NO3/c20-17-10-11-19(12-16(17)15-8-4-5-9-15)18(21)22-13-14-6-2-1-3-7-14/h1-3,6-7,15-17,20H,4-5,8-13H2/t16-,17+/m0/s1
    • InChI Key: KPQMODCDGSKYJS-DLBZAZTESA-N
    • SMILES: O[C@@H]1CCN(C(=O)OCC2C=CC=CC=2)C[C@H]1C1CCCC1

Computed Properties

  • Exact Mass: 303.18344366g/mol
  • Monoisotopic Mass: 303.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 49.8Ų

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Additional information on rac-benzyl (3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carboxylate

Introduction to Rac-Benzyl (3R,4R)-3-Cyclopentyl-4-Hydroxypiperidine-1-Carboxylate (CAS No. 2679940-59-9)

Rac-Benzyl (3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carboxylate, identified by its CAS number 2679940-59-9, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The specific stereochemistry of this compound, denoted by the (3R,4R) configuration, plays a crucial role in determining its pharmacological properties and interactions with biological targets.

The< strong>benzyl moiety attached to the piperidine ring is a common pharmacophore that enhances the solubility and bioavailability of many drug candidates. Additionally, the presence of a< strong>hydroxypiperidine group at the 4-position introduces a polar functional group that can interact with various biological receptors and enzymes. This structural feature is particularly important in drug design, as it can influence both the potency and selectivity of the compound.

In recent years, there has been growing interest in the development of novel piperidine-based compounds for their potential use in treating various diseases. The< strong>(3R,4R)-configuration of Rac-Benzyl (3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carboxylate has been studied extensively due to its unique biological profile. Preliminary studies suggest that this compound exhibits promising activity against several targets, including enzymes and receptors involved in neurological disorders.

One of the most intriguing aspects of this compound is its potential application in the treatment of neurodegenerative diseases. The< strong>cyclopentyl group in the molecule contributes to its stability and reduces metabolic degradation, making it a suitable candidate for further development. Additionally, the< strong>hydroxypiperidine moiety has been shown to interact with specific binding sites on neurological targets, suggesting that this compound may have therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of Rac-Benzyl (3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carboxylate involves complex organic transformations that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, have been employed to ensure high enantiomeric purity. These synthetic strategies are critical for obtaining a compound with the desired biological activity and minimal off-target effects.

Evaluation of Rac-Benzyl (3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carboxylate has been conducted through both in vitro and in vivo studies. In vitro assays have demonstrated its interaction with key enzymes and receptors relevant to neurological disorders. These interactions have been characterized using high-throughput screening technologies and molecular docking studies, providing insights into its mechanism of action.

In vivo studies have further supported the potential therapeutic applications of this compound. Animal models have shown that Rac-Benzyl (3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carboxylate can modulate neurological pathways associated with neurodegenerative diseases. These findings are encouraging and warrant further investigation into its clinical potential.

The pharmacokinetic properties of Rac-Benzyl (3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carboxylate have also been evaluated to assess its suitability for therapeutic use. Studies have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the compound reaches therapeutic levels in the body while minimizing side effects.

The development of Rac-Benzyl (3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carboxylate represents a significant advancement in the field of pharmaceutical chemistry. Its unique structure and promising biological activity make it a valuable candidate for further research and potential clinical applications. As our understanding of neurological disorders continues to evolve, compounds like Rac-Benzyl (3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carboxylate may play a crucial role in developing novel treatments.

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